2-Nitro-3-propoxybenzoic acid
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Overview
Description
2-Nitro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the second position and a propoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-propoxybenzoic acid typically involves the nitration of 3-propoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-propoxybenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkoxides.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 2-Amino-3-propoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Nitro-3-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-3-propoxybenzoic acid involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the modification of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Lacks the propoxy group, making it less hydrophobic.
3-Nitrobenzoic acid: The nitro group is at the third position, altering its reactivity and properties.
4-Nitrobenzoic acid: The nitro group is at the fourth position, affecting its chemical behavior.
Uniqueness: 2-Nitro-3-propoxybenzoic acid is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-nitro-3-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-6-16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFVGFZDMSOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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